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Compound of Interest

Compound Name: 3,3-Diphenylpropanol

Cat. No.: B1345090 Get Quote

A side-by-side Nuclear Magnetic Resonance (NMR) analysis of 3,3-Diphenylpropanol, 1,1-

diphenylpropane, and 1,3-diphenylpropane reveals distinct spectral features that are diagnostic

of their unique chemical structures. This guide provides a comparative overview of their ¹H and

¹³C NMR data, offering valuable insights for researchers, scientists, and professionals in drug

development for the structural elucidation and differentiation of these related compounds.

¹H NMR Spectral Comparison
The ¹H NMR spectra of these three isomers, while all displaying signals in the aromatic and

aliphatic regions, show significant differences in chemical shifts, multiplicities, and coupling

constants, particularly for the propyl chain protons. These differences arise from the varied

placement of the two phenyl groups and the hydroxyl group.

Table 1: ¹H NMR Data for 3,3-Diphenylpropanol and Related Compounds in CDCl₃
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Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

3,3-

Diphenylpropano

l

Ar-H 7.33-7.17 m -

H-3 4.07 t 7.8

H-2 2.38 q 7.0

H-1 3.61 t 6.5

OH 1.45 t 5.9

1,1-

Diphenylpropane
Ar-H 7.30-7.15 m -

H-1 3.88 t 7.8

H-2 2.15 sextet 7.6

H-3 0.90 t 7.4

1,3-

Diphenylpropane
Ar-H 7.29-7.15 m -

H-1, H-3 2.64 t 7.6

H-2 1.97 quintet 7.6

¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the propyl

chain carbons being particularly informative for distinguishing between the isomers. The

position of the phenyl and hydroxyl substituents significantly influences the electronic

environment of the adjacent carbon atoms.

Table 2: ¹³C NMR Data for 3,3-Diphenylpropanol and Related Compounds in CDCl₃
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Compound Carbon Chemical Shift (δ, ppm)

3,3-Diphenylpropanol C-ipso 144.6

C-ortho 128.5

C-meta 128.0

C-para 126.3

C-3 49.3

C-2 38.0

C-1 60.5

1,1-Diphenylpropane C-ipso 145.2

C-ortho 128.4

C-meta 128.3

C-para 126.1

C-1 52.0

C-2 31.5

C-3 12.4

1,3-Diphenylpropane C-ipso 142.2

C-ortho 128.4

C-meta 128.3

C-para 125.7

C-1, C-3 36.1

C-2 31.5

Experimental Protocols
NMR Sample Preparation
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A standard protocol was followed for the preparation of all NMR samples.[1][2][3][4][5]

Sample Weighing: Approximately 10-20 mg of the solid compound (or 10-20 µL for liquids)

was accurately weighed and transferred into a clean, dry vial.

Solvent Addition: About 0.6-0.7 mL of deuterated chloroform (CDCl₃) was added to the vial to

dissolve the sample.

Transfer to NMR Tube: The resulting solution was carefully transferred into a 5 mm NMR

tube.

Homogenization: The NMR tube was capped and gently inverted several times to ensure a

homogeneous solution.

NMR Data Acquisition
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The general procedure is

as follows:

Instrument Setup: The NMR spectrometer was set up and calibrated according to standard

operating procedures.

Sample Insertion: The prepared NMR tube was placed in a spinner turbine and inserted into

the magnet.

Locking and Shimming: The deuterium signal of the CDCl₃ solvent was used to lock the

magnetic field frequency. Shimming was then performed to optimize the magnetic field

homogeneity.

¹H NMR Acquisition: A standard single-pulse experiment was used to acquire the ¹H NMR

spectrum. Key parameters included a spectral width of approximately 16 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard

pulse program. A wider spectral width (around 220 ppm) was used, and a significantly larger
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number of scans was required to obtain a good spectrum due to the low natural abundance

of the ¹³C isotope.

Structural and NMR Correlation Diagram
The following diagram illustrates the structural differences between the three compounds and

highlights the key diagnostic NMR signals that differentiate them.

Caption: Structural comparison and key diagnostic NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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